1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with a 4-methylphenyl group and an imidazole moiety, making it a unique and versatile molecule in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Ring opening of aziridines: Aziridines undergo ring-opening reactions with N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Parallel solid-phase synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic synthesis: Utilizing light to catalyze the formation of piperazine derivatives.
Analyse Chemischer Reaktionen
1-[1-(4-Methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild to moderate temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium or nickel . Major products formed from these reactions include various substituted piperazine and imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-[1-(4-Methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-Benzylpiperazine (BZP): A central nervous system stimulant with similar structural features but different pharmacological effects.
1-(3-Chlorophenyl)piperazine (mCPP): Another phenylpiperazine derivative with distinct biological activities.
1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): Known for its psychoactive effects, often used in combination with BZP.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C14H20Cl2N4 |
---|---|
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
1-[1-(4-methylphenyl)imidazol-2-yl]piperazine;dihydrochloride |
InChI |
InChI=1S/C14H18N4.2ClH/c1-12-2-4-13(5-3-12)18-11-8-16-14(18)17-9-6-15-7-10-17;;/h2-5,8,11,15H,6-7,9-10H2,1H3;2*1H |
InChI-Schlüssel |
HXXONBIZNXKZEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCNCC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.